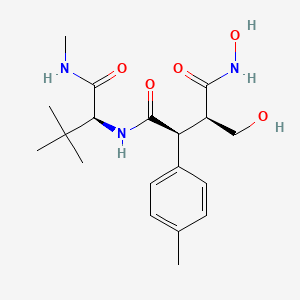
(2S,3R)-N1-((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)-N4-hydroxy-3-(hydroxymethyl)-2-p-tolylsuccinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKF-241-466 is a novel compound known for its dual inhibitory action on tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes play crucial roles in various inflammatory processes, making PKF-241-466 a potential therapeutic agent for conditions such as asthma, chronic obstructive pulmonary disease, and other inflammatory disorders .
Preparation Methods
The synthesis of PKF-241-466 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature.
Chemical Reactions Analysis
PKF-241-466 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: PKF-241-466 can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases in cellular processes.
Medicine: PKF-241-466 shows promise as a therapeutic agent for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease. .
Mechanism of Action
PKF-241-466 exerts its effects by inhibiting tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases. These enzymes are involved in the proteolytic release of various cell-surface proteins, including tumor necrosis factor-alpha, which plays a key role in inflammation. By inhibiting these enzymes, PKF-241-466 reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating inflammation and tissue damage .
Comparison with Similar Compounds
PKF-241-466 is similar to other dual inhibitors of tumor necrosis factor-alpha converting enzyme and matrix metalloproteinases, such as PKF-242-484. Both compounds exhibit potent inhibitory activity and have shown efficacy in reducing inflammation in animal models. PKF-241-466 is unique in its specific molecular structure and the precise conditions under which it is synthesized .
Similar Compounds
- PKF-242-484
- FN-439 (an inhibitor of matrix metalloproteinases without effect on tumor necrosis factor-alpha converting enzyme)
PKF-241-466 stands out due to its dual inhibitory action and potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C19H29N3O5 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S,3R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-3-(hydroxymethyl)-2-(4-methylphenyl)butanediamide |
InChI |
InChI=1S/C19H29N3O5/c1-11-6-8-12(9-7-11)14(13(10-23)16(24)22-27)17(25)21-15(18(26)20-5)19(2,3)4/h6-9,13-15,23,27H,10H2,1-5H3,(H,20,26)(H,21,25)(H,22,24)/t13-,14+,15+/m0/s1 |
InChI Key |
KNCYWVRUUBOHGE-RRFJBIMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@H](CO)C(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(CO)C(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-[(3-methylphenyl)amino]quinazoline](/img/structure/B10819987.png)
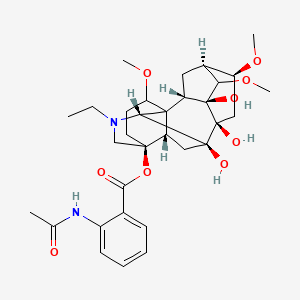
![4-(benzenesulfinylmethyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-4-ol](/img/structure/B10819995.png)
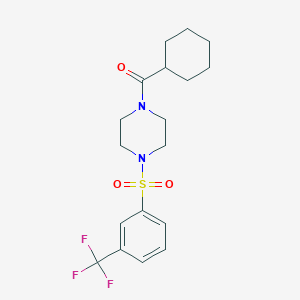
![(S)-4-[(S)-2-((S)-1-Formyl-4-guanidino-butylcarbamoyl)-pyrrolidin-1-yl]-4-oxo-3-(2-propyl-pentanoylamino)-butyric acid methyl ester](/img/structure/B10820004.png)
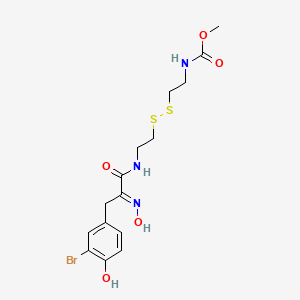
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B10820012.png)
![[4-[(2S)-2-acetamido-3-[[1-[[(2S)-4-amino-1-[3-(2-hydroxynaphthalen-1-yl)propylamino]-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-3-oxopropyl]phenyl]methylphosphonic acid](/img/structure/B10820017.png)
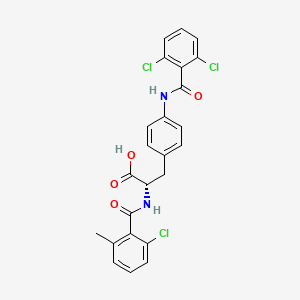
![4-[(5r)-5,6,7,8-Tetrahydroimidazo[1,5-A]pyridin-5-Yl]benzonitrile](/img/structure/B10820026.png)
![[(1S,3S,8S,9R,13S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10820027.png)
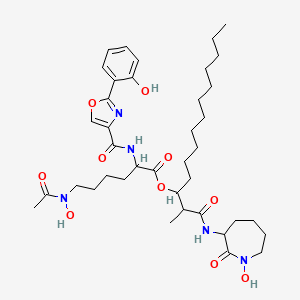
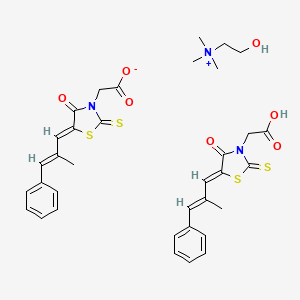
![(2S)-2-[[1-[[(2S)-2-acetylsulfanyl-3-methylbutanoyl]amino]cyclopentanecarbonyl]amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B10820062.png)
